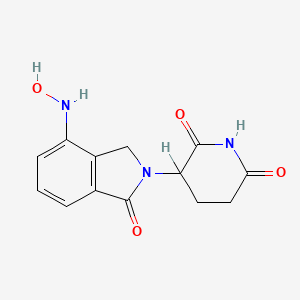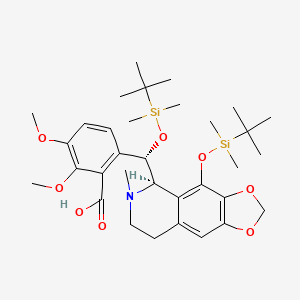![molecular formula C21H20N2O3 B13847316 Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- CAS No. 820977-36-4](/img/structure/B13847316.png)
Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- is a complex heterocyclic compound that combines the structural features of quinoline and indole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and indole moieties in its structure suggests that it may exhibit a wide range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions that include cyclization and functionalization processes. One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene.
For the specific synthesis of Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-, a possible route could involve the initial formation of the indole moiety followed by its coupling with a quinoline precursor. The reaction conditions would likely require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors is also becoming more common, as they offer better control over reaction parameters and can lead to higher efficiency and scalability. Catalysts such as palladium or nickel are frequently used to facilitate the reactions, and solvents like dimethylformamide (DMF) or toluene are employed to dissolve the reactants and control the reaction environment .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline, which has different biological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed under controlled conditions to achieve selective substitution
Major Products
The major products formed from these reactions include various substituted quinolines and indoles, which can be further functionalized to create compounds with specific biological activities .
Applications De Recherche Scientifique
Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and as intermediates in organic synthesis .
Mécanisme D'action
The mechanism of action of Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Indole: Another heterocyclic compound with significant biological importance.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, leading to different chemical properties .
Uniqueness
The presence of methoxy and methoxyethoxy groups further enhances its chemical diversity and potential for functionalization .
Propriétés
Numéro CAS |
820977-36-4 |
|---|---|
Formule moléculaire |
C21H20N2O3 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]quinoline |
InChI |
InChI=1S/C21H20N2O3/c1-24-9-10-26-16-7-8-19-15(11-16)13-20(22-19)17-12-14-5-3-4-6-18(14)23-21(17)25-2/h3-8,11-13,22H,9-10H2,1-2H3 |
Clé InChI |
FGHVSIXJZJTOQT-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4N=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



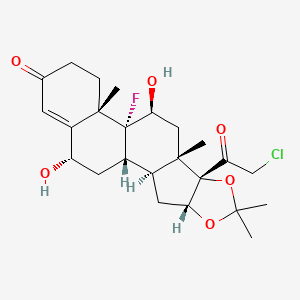
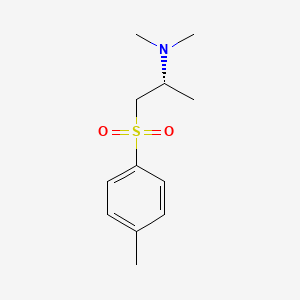
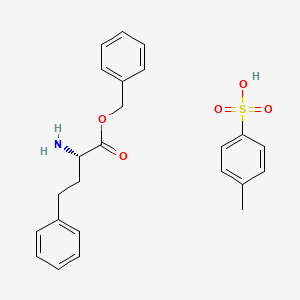


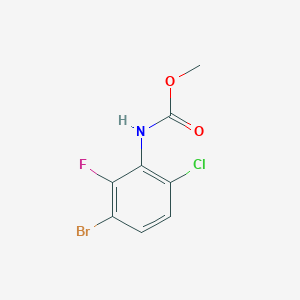
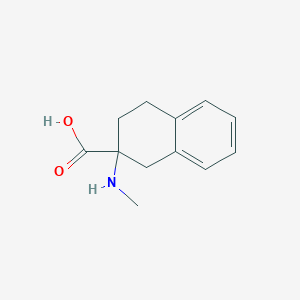
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)
